molecular formula C15H18O5 B1326010 Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate CAS No. 898758-85-5

Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate

Cat. No.: B1326010
CAS No.: 898758-85-5
M. Wt: 278.3 g/mol
InChI Key: WQBCFKZENFRXMP-UHFFFAOYSA-N
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Description

Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate is an organic compound with a complex structure that includes an ethyl ester, an acetoxy group, and a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate typically involves the esterification of 5-(4-hydroxyphenyl)-5-oxovaleric acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The acetoxy group is introduced through acetylation of the phenolic hydroxyl group using acetic anhydride and a base such as pyridine .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be recycled is also common in industrial settings to reduce costs and environmental impact .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products of these reactions include quinones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate involves its interaction with specific molecular targets, such as enzymes and receptors. The acetoxy group can undergo hydrolysis to release acetic acid, which may contribute to its biological activity. The phenyl ring can interact with hydrophobic pockets in proteins, affecting their function .

Comparison with Similar Compounds

Uniqueness: Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate is unique due to the presence of the acetoxy group, which can undergo specific reactions that are not possible with similar compounds. This functional group also contributes to its potential biological activities and applications in various fields .

Properties

IUPAC Name

ethyl 5-(4-acetyloxyphenyl)-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O5/c1-3-19-15(18)6-4-5-14(17)12-7-9-13(10-8-12)20-11(2)16/h7-10H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQBCFKZENFRXMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=CC=C(C=C1)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40645838
Record name Ethyl 5-[4-(acetyloxy)phenyl]-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898758-85-5
Record name Ethyl 5-[4-(acetyloxy)phenyl]-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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